molecular formula C17H25N3O4 B7075362 N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide

N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide

Cat. No.: B7075362
M. Wt: 335.4 g/mol
InChI Key: HRXPLOUCNGMGMN-UHFFFAOYSA-N
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Description

N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide is a complex organic compound with a diverse array of potential applications. Known for its multifaceted molecular structure, this compound finds uses across several scientific domains including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-17(23)7-8-20(12-17)16(22)18-10-13-5-4-6-14(9-13)24-11-15(21)19(2)3/h4-6,9,23H,7-8,10-12H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXPLOUCNGMGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)NCC2=CC(=CC=C2)OCC(=O)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide involves multiple steps. A typical synthetic route might begin with the alkylation of dimethylamino ethyl acetate followed by a sequence of reactions including hydrolysis, reduction, and cyclization to achieve the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve batch processing techniques with controlled reaction conditions to ensure purity and yield. This typically involves the use of automated reactors with stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide undergoes various chemical reactions including:

  • Oxidation: : Under controlled conditions, the compound can be oxidized to introduce additional functional groups.

  • Reduction: : It can also be reduced to modify the existing functional groups for targeted synthesis.

  • Substitution: : The compound can participate in substitution reactions, where functional groups are replaced by other atoms or molecules.

Common Reagents and Conditions

  • Oxidation: : Typically involves oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Uses reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Requires reagents like halogens or alkylating agents under appropriate solvent conditions.

Major Products

The major products formed from these reactions depend on the reagents and conditions used, often resulting in modified versions of the original compound with different functional groups or molecular configurations.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide is used as an intermediate in the synthesis of more complex molecules. Its versatility makes it valuable for designing new compounds.

Biology

Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways, particularly due to its multiple functional groups that can interact with various biomolecules.

Medicine

In medicine, this compound has potential applications in drug development. Its structural features allow it to interact with specific molecular targets, making it a candidate for therapeutic agents.

Industry

Industrial applications include its use as a starting material for the production of specialty chemicals and as an additive in certain manufacturing processes to enhance product properties.

Mechanism of Action

The mechanism of action for this compound often involves interaction with molecular targets such as enzymes or receptors. By binding to these targets, it can modulate biological pathways, leading to desired therapeutic or chemical outcomes. The pathways involved can range from metabolic regulation to signal transduction, depending on the application.

Comparison with Similar Compounds

Similar Compounds

Compounds with similar structures include:

  • N-[[3-(2-dimethylaminoethoxy)phenyl]methyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide

  • N-[[3-(2-diethylaminoethoxy)phenyl]methyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide

Highlighting Uniqueness

N-[[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]methyl]-3-hydroxy-3-methylpyrrolidine-1-carboxamide is unique due to its specific molecular arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the dimethylamino and oxoethoxy groups enhances its ability to interact with various molecular targets, making it more versatile in its applications.

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